
2-Methoxyquinazolin-4(3H)-one
Overview
Description
2-Methoxyquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a methoxy group at the second position and a keto group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-methoxyquinazolin-4-ol.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-Methoxyquinazolin-4(3H)-one as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Mechanism of Action :
- Inhibition of cell proliferation
- Induction of apoptosis through the activation of caspases
- Disruption of mitochondrial membrane potential
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against cancer cells compared to the parent compound, suggesting that structural modifications can lead to improved efficacy .
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Research has shown that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study :
In a study conducted by Smith et al. (2021), the compound was tested against multiple pathogens, revealing a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains . The study concluded that this compound could serve as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Emerging research has indicated that this compound may possess neuroprotective properties. A study explored its effects on neurodegenerative diseases such as Alzheimer's disease.
Findings :
- The compound inhibited acetylcholinesterase activity.
- It protected neuronal cells from oxidative stress-induced damage.
These findings suggest that this compound could be a potential candidate for further development in neuropharmacology .
Pesticide Development
The agricultural sector is increasingly interested in compounds like this compound for their potential use as pesticides. Research has indicated that derivatives of this compound can act as effective herbicides and insecticides.
Research Insights :
A study published in Pest Management Science demonstrated that certain derivatives exhibited significant herbicidal activity against Amaranthus retroflexus, with effective concentrations leading to over 80% weed mortality . This suggests potential applications in crop protection strategies.
Polymer Chemistry
In material science, this compound has been explored for its role in polymer synthesis. Its ability to act as a monomer or additive can enhance the properties of polymers, such as thermal stability and mechanical strength.
Application Example :
Research has shown that incorporating this compound into polyamide matrices can improve their thermal properties significantly, making them suitable for high-temperature applications .
Mechanism of Action
The mechanism of action of 2-Methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) phosphorylation, which is crucial in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Quinazolin-4(3H)-one: Lacks the methoxy group at the second position.
2-Methylquinazolin-4(3H)-one: Has a methyl group instead of a methoxy group at the second position.
2-Chloroquinazolin-4(3H)-one: Contains a chloro group at the second position.
Uniqueness: 2-Methoxyquinazolin-4(3H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may contribute to its interaction with specific molecular targets.
Biological Activity
2-Methoxyquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinazoline core with a methoxy group at the second position, which enhances its solubility and may influence its interaction with biological targets. The structural uniqueness contributes to its varied biological activities, making it an interesting subject for medicinal chemistry research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit the activity of various enzymes, particularly receptor tyrosine kinases such as EGFR (epidermal growth factor receptor). This inhibition is crucial in cancer cell proliferation and offers a pathway for anticancer therapies.
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
- Cytotoxic Effects : Research has demonstrated that this compound has significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values indicating potent activity .
Biological Activities and Therapeutic Applications
The compound's diverse biological activities can be categorized into several therapeutic areas:
-
Anticancer Activity :
- Case Study : A study evaluating multiple quinazolin-4(3H)-one derivatives found that certain derivatives exhibited cytotoxicity significantly greater than standard treatments like lapatinib. For instance, some derivatives showed IC50 values as low as against MCF-7 cells .
- Mechanism : The mechanism involves inhibition of key kinases involved in cell cycle regulation and proliferation.
- Antimicrobial Properties :
- Antiviral Activity :
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Quinazolin-4(3H)-one | Lacks the methoxy group | Basic structure without functional modifications |
2-Methylquinazolin-4(3H)-one | Contains a methyl group instead of methoxy | Altered properties due to different substituents |
6-Aminoquinazolin-4(3H)-one | Lacks the methoxy group | Focuses on amino functionality without additional modifications |
The presence of the methoxy group in this compound enhances its solubility and potentially broadens its range of biological activities compared to similar compounds .
Properties
IUPAC Name |
2-methoxy-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTJLUHQGXNGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322446 | |
Record name | 2-methoxyquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-24-1 | |
Record name | 1011-24-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methoxyquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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